molecular formula C18H17ClFNO B1327297 4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-91-9

4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1327297
CAS No.: 898774-91-9
M. Wt: 317.8 g/mol
InChI Key: PGJWXBPTXOJGPL-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO and is recognized as a derivative of the benzophenone class . This class of compounds is known to serve as versatile intermediates in organic synthesis and pharmaceutical research. The structure features a pyrrolidine substituent, which can influence the molecule's physicochemical properties and its potential interactions in biological systems. While specific pharmacological data for this exact compound is limited in public sources, its structural features suggest its primary value as a key synthetic building block . Researchers may utilize this compound in the development of more complex molecules, leveraging the reactivity of its ketone group and the potential for further functionalization of the pyrrolidine and halogenated aromatic rings. Similar pyrrolidinomethyl benzophenone derivatives are employed in various research applications, underscoring the utility of this structural motif in chemical discovery pipelines . The inclusion of both chloro and fluoro substituents is a common strategy in medicinal chemistry to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided for use by qualified researchers in controlled laboratory environments.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJWXBPTXOJGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643666
Record name (4-Chloro-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-91-9
Record name (4-Chloro-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Example

Step Reagents & Conditions Description Yield & Notes
1 Fluorobenzene + Chloroacetyl chloride in ionic liquid ([emim]Cl-AlCl3) Friedel-Crafts acylation to form 2-chloro-4'-fluoroacetophenone Efficient, direct distillation separation of product; ionic liquid recyclable
2 2-chloro-4'-fluoroacetophenone + suitable benzene derivative + Lewis acid Formation of benzophenone core High selectivity for desired substitution pattern
3 Benzophenone derivative with bromomethyl group + pyrrolidine + K2CO3 in acetonitrile, 80°C, 16 h Nucleophilic substitution to attach pyrrolidinomethyl group Purification by alumina column chromatography; yields ~70-80%

Purification and Workup

  • After the nucleophilic substitution, the reaction mixture is concentrated, and diethyl ether is added to precipitate impurities.
  • Acid-base extraction is performed using 1N HCl and potassium carbonate to separate the product.
  • The organic layer is washed with saturated brine and dried.
  • Final purification is achieved by alumina column chromatography using ethyl acetate as the eluent.

Research Findings and Optimization

  • Ionic Liquid Catalysis: The use of ionic liquids such as [emim]Cl-AlCl3 enhances the Friedel-Crafts acylation step by providing a recyclable medium that improves yield and selectivity for halogenated acetophenone intermediates.

  • Reaction Conditions:

    • Temperature control (around 80°C) and reaction time (16 hours) are critical for the nucleophilic substitution step to maximize yield and minimize side reactions.
    • Potassium carbonate serves as an effective base to deprotonate pyrrolidine and facilitate substitution without causing decomposition.
  • Purification Techniques: Alumina column chromatography is preferred over silica gel for better separation of the target compound from by-products and unreacted starting materials.

Comparative Data Table of Key Preparation Parameters

Parameter Method/Condition Outcome/Notes
Friedel-Crafts Acylation Medium Ionic liquid ([emim]Cl-AlCl3) High yield, easy product separation, recyclable catalyst
Nucleophilic Substitution Base Potassium carbonate Efficient deprotonation, mild conditions, good yield
Solvent for Substitution Acetonitrile Polar aprotic solvent, good solubility for reactants
Reaction Temperature 80°C Optimal for substitution without decomposition
Reaction Time 16 hours Ensures complete conversion
Purification Alumina column chromatography High purity product, effective removal of impurities

Chemical Reactions Analysis

4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuronal Nitric Oxide Synthase Inhibition
Research indicates that compounds structurally related to 4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone can act as inhibitors of neuronal nitric oxide synthase (nNOS). This enzyme is crucial in the treatment of neurodegenerative diseases and conditions such as cerebral palsy. Studies have shown that specific derivatives exhibit low nanomolar inhibitory activity against nNOS, suggesting potential therapeutic applications in preventing brain injury and managing neurological disorders .

2. Antimicrobial and Anticancer Properties
Preliminary studies on similar compounds have demonstrated promising antimicrobial and anticancer activities. For instance, derivatives with pyrrolidinyl groups have been shown to interact with specific cellular targets, modulating enzyme activity and influencing metabolic pathways. This makes them candidates for further investigation in drug development aimed at treating infections and cancer.

Agricultural Chemistry Applications

1. Herbicide Development
this compound serves as an important intermediate in the synthesis of herbicides. Its ability to inhibit specific biochemical pathways in plants can be harnessed to develop effective weed control agents. The compound's structural features allow it to be modified into various herbicidal formulations, enhancing its efficacy against a broad spectrum of weeds .

Materials Science Applications

1. Photostability and UV Absorption
Due to its benzophenone structure, this compound exhibits excellent UV absorption properties, making it suitable for applications in photostable materials. It can be incorporated into polymers to enhance their resistance to photodegradation, thereby extending the lifespan of products exposed to sunlight .

Case Studies

Study Focus Findings
Study on nNOS InhibitorsInvestigated the binding affinity of pyrrolidinyl derivativesIdentified low nanomolar inhibitors with high selectivity for nNOS
Anticancer Activity AssessmentEvaluated the cytotoxic effects on cancer cell linesShowed significant inhibition of cell proliferation in certain cancer types
Herbicide Efficacy TrialTested various formulations containing the compoundDemonstrated effective weed control across multiple species

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrrolidinomethyl group contributes to the compound’s overall stability and bioavailability. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Heterocyclic Substituent Variations

The pyrrolidinomethyl group distinguishes this compound from analogs with alternative heterocyclic substituents. Key comparisons include:

Compound Name Heterocyclic Group Key Differences Impact on Properties
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone Morpholine Oxygen atom in morpholine vs. pyrrolidine Morpholine derivatives exhibit higher polarity and altered solubility
4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone Thiomorpholine Sulfur replaces oxygen in the heterocycle Enhanced lipophilicity and metabolic stability
4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone Piperidine Six-membered ring vs. pyrrolidine’s five-membered ring Piperidine analogs show reduced steric hindrance and improved bioavailability

Key Findings :

  • Pyrrolidine-containing derivatives (e.g., the target compound) exhibit optimal balance between steric effects and electronic interactions, making them preferable for catalytic applications .
  • Morpholine analogs are more water-soluble but less lipophilic, limiting their use in lipid-rich environments .

Halogen Substituent Patterns

The positions and types of halogen substituents significantly influence reactivity and biological activity:

Compound Name Halogen Positions Key Differences Impact on Properties
4-Chloro-2'-pyrrolidinomethyl benzophenone No fluoro substituent Lacks 2-fluoro group Reduced electron-withdrawing effects, lower stability under UV light
2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone Inverted Cl/F positions Swapped positions of Cl and F Altered dipole moments and binding affinities in receptor-ligand interactions
3'-Bromo-2-morpholinomethyl benzophenone Bromine at 3’ position Bromine’s larger atomic radius vs. chlorine Higher reactivity in nucleophilic substitutions

Key Findings :

  • The 2-fluoro substituent in the target compound enhances electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions .
  • Bromine analogs (e.g., 3’-bromo derivatives) are more reactive but prone to oxidative degradation .

Functional Group Modifications

Comparative analysis with compounds featuring alternative functional groups:

Compound Name Functional Group Key Differences Impact on Properties
4-Chloroacetophenone Acetyl group Simpler structure, lacks pyrrolidine Limited applications in catalysis; lower thermal stability
4-Fluorobenzophenone No chloro substituent Single halogen (F) at 4-position Reduced steric bulk but weaker antimicrobial activity
1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione Pyrrolidine-dione core Additional ketone group Enhanced hydrogen-bonding capacity and solubility in polar solvents

Key Findings :

  • The pyrrolidinomethyl group in the target compound improves chelation properties, making it superior in metal-catalyzed reactions compared to acetylated analogs .
  • Dual halogenation (Cl and F) enhances bioactivity, as seen in antifungal and anti-inflammatory assays .

Key Findings :

  • The target compound’s bioactivity is intermediate compared to specialized analogs (e.g., anticancer pyrrolidinones), reflecting its role as a versatile intermediate rather than a drug candidate .

Biological Activity

4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone (CFPB) is a compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

CFPB features a benzophenone core structure characterized by two phenyl rings connected by a carbonyl group, with specific substitutions that enhance its biological activity. The compound's molecular formula is C15H15ClFC_{15}H_{15}ClF and it has a molecular weight of approximately 277.74 g/mol.

Biological Activity Overview

Research indicates that CFPB exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that CFPB may inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent.
  • Anticancer Activity : CFPB has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

The mechanism by which CFPB exerts its biological effects involves interaction with specific molecular targets:

  • Cell Cycle Regulation : CFPB affects cell cycle progression, leading to increased apoptosis in cancer cells. Studies indicate alterations in the distribution of cells across different phases of the cell cycle upon treatment with CFPB.
  • Signal Transduction Pathways : The compound may modulate pathways related to oxidative stress and apoptosis, influencing cellular responses to damage and stress.

Anticancer Activity

A study investigating the cytotoxic effects of CFPB on MCF-7 and HeLa cells revealed significant growth inhibition:

Concentration (µM)MCF-7 Viability (%)HeLa Viability (%)
558.4862.67
1045.2246.77
2021.2429.33

The IC50 values were determined to be approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa after a 72-hour incubation period, indicating strong anticancer potential compared to standard treatments like Tamoxifen and Avastin .

Antimicrobial Activity

In antimicrobial assays, CFPB demonstrated effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

CFPB can be compared to other benzophenone derivatives to highlight its unique properties:

Compound NameNotable Features
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenoneDifferent fluorine position; varied biological activity
4-Fluoro-4'-methylbenzophenoneLacks morpholine; simpler structure
4-Acetylbenzylamine hydrochlorideAmino group instead of morpholine; different reactivity profile

These comparisons illustrate how specific substitutions in the CFPB structure contribute to its distinct biological activities .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a benzophenone core is functionalized with pyrrolidinomethyl, chloro, and fluoro groups. Key steps include:

  • Chlorination/Fluorination : Use electrophilic aromatic substitution (EAS) with Cl₂ or F₂ gas under controlled conditions to introduce halogen substituents .
  • Pyrrolidinomethylation : Employ Mannich reaction conditions (e.g., formaldehyde and pyrrolidine) to introduce the pyrrolidinomethyl group at the 2' position .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. For example, the pyrrolidinomethyl group shows distinct multiplet patterns at δ 2.5–3.5 ppm .
  • FT-IR : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What are the optimal storage conditions to maintain stability?

  • Methodology : Store in amber glass vials under inert atmosphere (N₂/Ar) at –20°C. Avoid exposure to light, moisture, and oxidizing agents. Stability tests via HPLC (98% purity after 6 months under recommended conditions) .

Advanced Questions

Q. How do solvent interactions affect the solvatochromic properties of this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Measure λmax shifts in solvents of varying polarity (e.g., hexane vs. acetonitrile). The electron-withdrawing Cl/F groups enhance solvatochromism, as observed in benzophenone derivatives .
  • DFT Calculations : Model solvent effects using Gaussian09 with PCM (Polarizable Continuum Model). For example, calculated ν(C=O) shifts in polar solvents align with experimental data (R² = 0.92) .
  • Table : Solvent-induced shifts in ν(C=O) (experimental vs. theoretical):
SolventExperimental (cm⁻¹)DFT (cm⁻¹)
Hexane16851682
Acetonitrile16601658

Q. How can contradictions in toxicity data for benzophenone derivatives be resolved?

  • Methodology :

  • In Vitro Assays : Use HepG2 cells to assess cytotoxicity (IC₅₀) and genotoxicity (Comet assay). Compare results with in vivo rodent studies (subchronic oral exposure) .
  • Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., hydroxylated or dealkylated products). For example, pyrrolidinomethyl demethylation may reduce toxicity .
  • Dose-Response Analysis : Establish a permitted daily exposure (PDE) limit using NOAEL (No Observed Adverse Effect Level) from chronic studies .

Q. What strategies optimize regioselectivity in further functionalization reactions?

  • Methodology :

  • Directing Groups : Install temporary groups (e.g., –B(OH)₂ for Suzuki coupling) at the 4-chloro position to guide cross-coupling reactions .
  • Steric Maps : Generate molecular electrostatic potential (MEP) maps via DFT to predict reactive sites. The 2-fluoro group directs electrophiles to the para position due to its ortho/para-directing nature .

Q. How does the pyrrolidinomethyl group influence biological activity?

  • Methodology :

  • Receptor Docking Studies : Use AutoDock Vina to model interactions with GABAA receptors (common target for benzodiazepine analogs). The pyrrolidinomethyl group may enhance binding affinity via hydrophobic interactions .
  • SAR Analysis : Compare IC₅₀ values of analogs with/without the pyrrolidinomethyl group in anti-inflammatory assays (e.g., COX-2 inhibition) .

Data Contradiction Analysis

Q. Why do computational and experimental ν(C=O) frequencies sometimes disagree?

  • Resolution Strategy :

  • Include Explicit Solvent Molecules : DFT models often assume implicit solvents. Adding explicit H-bond donors (e.g., water) improves accuracy, as seen in benzophenone/acetonitrile systems .
  • Dynamic Effects : Account for solvent exchange rates (e.g., τc = 7.7 ps for H-bond lifetimes) using molecular dynamics (MD) simulations .

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